N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine
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Overview
Description
N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings The presence of a benzyl group at the N7 position and three amino groups at the 2, 4, and 7 positions further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7-triaminopyrimido[4,5-d]pyrimidine with benzyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups present in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-trione, while substitution reactions can introduce various functional groups at the amino positions .
Scientific Research Applications
N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine: Lacks the benzyl group at the N7 position.
N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine: Contains a methyl group instead of a benzyl group at the N7 position.
N7-phenylpyrimido[4,5-d]pyrimidine-2,4,7-triamine: Contains a phenyl group at the N7 position.
Uniqueness
N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is unique due to the presence of the benzyl group at the N7 position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-N-benzylpyrimido[4,5-d]pyrimidine-2,5,7-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c14-10-9-7-17-13(20-11(9)19-12(15)18-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H5,14,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZRBIVLXIXVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C3C(=NC(=NC3=N2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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